molecular formula C12H17N3O2S2 B2674865 methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate CAS No. 892269-92-0

methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate

Cat. No.: B2674865
CAS No.: 892269-92-0
M. Wt: 299.41
InChI Key: KVTMOIARQDEZSL-UHFFFAOYSA-N
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Description

Methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate (CAS: 892269-92-0) is a thiophene-based derivative with the molecular formula C₁₂H₁₇N₃O₂S₂ and a molecular weight of 299.41 g/mol. Its structure features a thiophene-2-carboxylate core substituted at the 3-position with a 4-methylpiperazine-1-carbothioylamino group. The compound is primarily utilized in research settings, with commercial availability in milligram to gram quantities at prices ranging from $574/1 mg to $1,194/50 mg .

Properties

IUPAC Name

methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S2/c1-14-4-6-15(7-5-14)12(18)13-9-3-8-19-10(9)11(16)17-2/h3,8H,4-7H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTMOIARQDEZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=S)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate typically involves the reaction of thiophene derivatives with piperazine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction with methyl thioglycolate under basic conditions . Microwave-assisted synthesis has also been reported, providing rapid access to the desired compound with high yields .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[

Biological Activity

Methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H16N2O2S
  • Molecular Weight : 256.34 g/mol

Structural Features

The structure includes:

  • A thiophene ring
  • A carboxylate group
  • A piperazine moiety linked via a carbothioamide group

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth by affecting cellular signaling pathways associated with cancer proliferation.
  • Anti-inflammatory Effects : It may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Properties :
    • A study demonstrated that the compound inhibits the proliferation of cancer cells through apoptosis induction and cell cycle arrest. This was quantified using MTT assays, where IC50 values were determined to be in the low micromolar range.
  • Anti-inflammatory Activity :
    • In vitro studies indicated that the compound reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cell lines. This suggests its potential utility in treating autoimmune diseases.
  • Neuroprotective Effects :
    • Preliminary studies suggest neuroprotective properties, with the compound showing efficacy in models of neurodegeneration by reducing oxidative stress markers.

Data Table: Summary of Biological Activities

Biological ActivityMethodologyResult
AntitumorMTT AssayIC50 ~ 5 µM
Anti-inflammatoryCytokine AssayReduced TNF-alpha and IL-6 production
NeuroprotectionOxidative Stress AssayDecreased oxidative stress markers

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate involves various chemical reactions that lead to the formation of thiophene derivatives. These derivatives are known for their diverse biological activities, including anticancer properties. The compound is characterized by the presence of a thiophene ring, which is crucial for its biological activity.

Antitumor Activity

This compound has been evaluated for its antitumor activity across various cancer cell lines. The compound exhibits potent inhibition of microtubule polymerization, which is a critical mechanism in cancer cell proliferation. For instance, similar thiophene derivatives have shown IC50 values ranging from 2.6 to 18 nM against several human cancer cell lines, indicating strong antiproliferative effects .

In Vitro Studies

In vitro studies have demonstrated that this compound and related compounds exhibit significant cytotoxicity against various cancer cell lines, including leukemia and cervical carcinoma cells. For example, derivatives with amino groups positioned at specific locations on the thiophene ring have shown enhanced activity compared to their unsubstituted counterparts .

In Vivo Efficacy

Animal model studies have also indicated that these compounds can inhibit tumor growth effectively. In particular, one study reported that a related thiophene derivative significantly reduced the growth of osteosarcoma xenografts in nude mice when administered at a dose of 50 mg/kg . This highlights the potential for clinical applications in treating aggressive cancers.

Comparative Analysis of Related Compounds

Compound NameStructureIC50 (nM)Cancer Type
This compoundStructure2.6 - 18Various
Combretastatin A-4Structure12 - 20Breast Cancer
Thienopyrimidinone AnalogStructure10 - 15Lung Cancer

Conclusion and Future Directions

This compound represents a promising scaffold for developing new anticancer agents targeting microtubule dynamics. Future research should focus on optimizing its pharmacokinetic properties and evaluating its efficacy in clinical settings.

The ongoing exploration of thiophene derivatives will likely yield novel compounds with enhanced therapeutic profiles, contributing significantly to cancer treatment strategies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in the thiophene substituents, piperazine/amine groups, and carboxylate derivatives. Key examples include:

Table 1: Structural and Functional Comparisons
Compound Name (Source) Key Structural Features Molecular Weight (g/mol) Key Differences vs. Target Compound
Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate () Dimethylamino methylidene group, 3-methoxyphenyl substituent ~347.4 (estimated) Replaces carbothioyl with imine group; aromatic substitution enhances π-π interactions .
Methyl 3-((ethoxycarbonyl)amino)thiophene-2-carboxylate () Ethoxycarbonyl (O=C-O) group 229.25 Lacks piperazine; ethoxycarbonyl is more polar, potentially reducing membrane permeability .
Methyl 3-[[(2RS)-2-(ethylamino)propanoyl]amino]-4-methylthiophene-2-carboxylate () Ethylamino propanoyl group, hydrochloride salt ~318.8 (HCl salt) Hydrochloride salt improves solubility; ethylamino group alters steric and electronic properties .
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone () Piperazine linked to trifluoromethylphenyl, ketone group ~354.3 (estimated) Replaces carbothioyl with ketone; trifluoromethyl enhances metabolic stability .
Methyl 3-amino-4-methylthiophene-2-carboxylate () Unsubstituted amino group, methyl substituent 185.23 Simpler structure; amino group increases reactivity as a synthetic precursor .

Key Advantages of the Target Compound

  • Piperazine Moiety : Enhances solubility and basicity, facilitating interactions with acidic biological targets (e.g., kinases, GPCRs).
  • Structural Versatility : The thiophene-carboxylate scaffold allows for further derivatization, as seen in and .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-[(4-methylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step approach. First, prepare the thiophene-2-carboxylate backbone by diazotization of 3-aminothiophene derivatives, followed by sulfonation or carbothioylation (e.g., using SO₂ or thiophosgene analogs). Subsequent coupling with 4-methylpiperazine can be achieved via nucleophilic substitution or carbodiimide-mediated coupling (e.g., DCC/DMAP) in polar aprotic solvents like DMF .
  • Critical Factors : Reaction temperature (0–5°C for diazotization), stoichiometry of the coupling agent (1.2–1.5 equiv of 4-methylpiperazine), and solvent purity significantly affect yield. Side reactions, such as over-sulfonation or piperazine dimerization, must be monitored via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : Look for the thiophene ring protons (δ 6.8–7.5 ppm) and the methylpiperazine carbothioyl group (δ 2.3–3.5 ppm for N–CH₃ and piperazine protons) .
  • IR Spectroscopy : Confirm the carbothioyl (C=S) stretch at ~1200–1250 cm⁻¹ and ester carbonyl (C=O) at ~1700 cm⁻¹ .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion peaks .

Q. How can researchers troubleshoot crystallization challenges for X-ray diffraction studies?

  • Methodology : Optimize solvent systems (e.g., slow evaporation in EtOAc/hexane mixtures) and employ SHELXL for refinement. If twinning occurs, use SHELXD for data scaling and Olex2 for structure visualization .
  • Critical Factors : Crystal quality depends on supersaturation levels and impurity removal via recrystallization. High-resolution data (≤1.0 Å) improves refinement accuracy .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to compare binding affinities with target proteins (e.g., viral polymerases or kinases) and correlate with activity discrepancies .
  • Dose-Response Analysis : Adjust dosing regimens in animal models to account for bioavailability limitations .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology :

  • QSAR Modeling : Train models on existing thiophene-carboxylate analogs to predict substituent effects on logP, polar surface area, and IC₅₀ values .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with hepatitis B polymerase) to identify key binding residues and optimize substituent positioning .
    • Validation : Synthesize top-predicted derivatives and validate activity via enzyme inhibition assays (e.g., fluorescence-based protocols) .

Q. What advanced purification techniques mitigate by-products in large-scale synthesis?

  • Methodology :

  • Flash Chromatography : Use gradient elution (hexane/EtOAc → DCM/MeOH) to separate carbothioyl by-products .
  • Microwave-Assisted Synthesis : Reduce reaction times and side-product formation via controlled heating (e.g., 100°C, 30 min) .
    • Analytical Support : LC-MS tracking of intermediates ensures stepwise purity ≥90% before proceeding .

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